

Technical Support Center: AMG8833 Sensor Noise and Interference Reduction

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Compound of Interest

Compound Name: AMG8380

Cat. No.: B605416

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce noise and interference in their AMG8833 sensor readings.

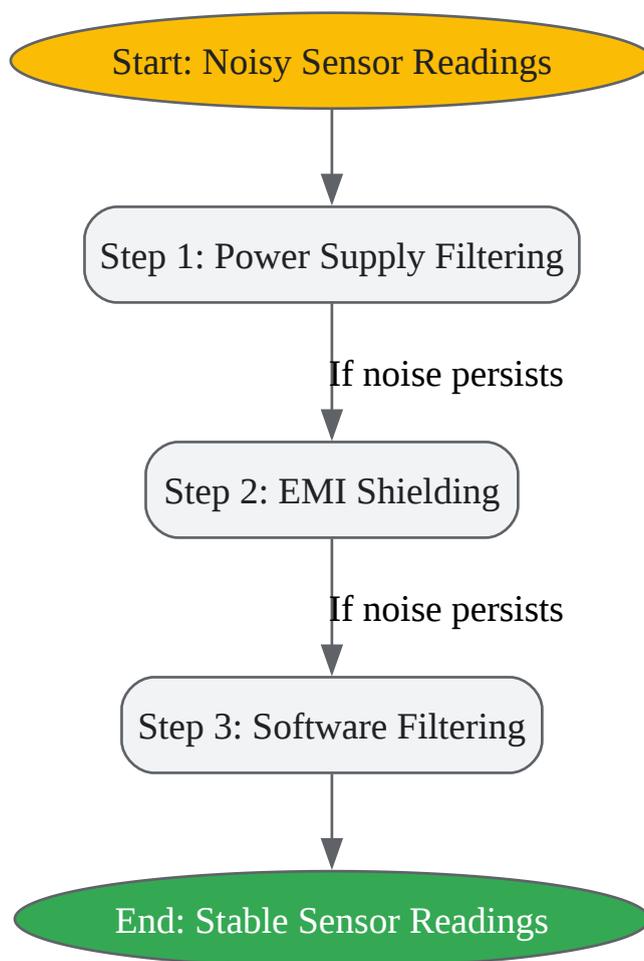
Troubleshooting Guides

This section offers step-by-step solutions to common noise and interference issues encountered during experiments with the AMG8833 sensor.

Issue 1: Unstable or Fluctuating Pixel Readings at a Constant Temperature

Unstable readings can be caused by power supply noise, electromagnetic interference (EMI), or inherent sensor noise. Follow this guide to diagnose and resolve the issue.

Troubleshooting Workflow



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Caption: Troubleshooting workflow for AMG8833 noise reduction.

Step 1: Power Supply Filtering

Power supply noise is a primary cause of sensor instability.

- Experimental Protocol:
 - Baseline Measurement: Power the AMG8833 sensor from your microcontroller (e.g., Arduino, Raspberry Pi) 3.3V or 5V pin directly. Record the temperature readings from all 64 pixels for 1 minute at a steady room temperature.
 - Adding a Decoupling Capacitor: Solder a 0.1 μ F ceramic capacitor between the VIN and GND pins of the AMG8833 breakout board, as close to the pins as possible. For enhanced

stability, also add a larger 10 μ F electrolytic capacitor in parallel.

- Post-Filtering Measurement: Repeat the measurement in step 1.
- Analysis: Compare the standard deviation of the readings for each pixel before and after adding the capacitors. A significant reduction indicates that power supply noise was the issue.

Parameter	Before Filtering (Noisy)	After Filtering (Expected)
Average Pixel Reading (°C)	25.5	25.5
Standard Deviation (°C)	± 0.75	± 0.25

Step 2: Electromagnetic Interference (EMI) Shielding

EMI from nearby electronics can interfere with the sensor's readings.

- Experimental Protocol:
 - Identify EMI Sources: Note any potential sources of EMI near your setup, such as motors, power supplies, or high-frequency digital circuits.
 - Baseline in a "Quiet" Environment: If possible, move your experiment to an area with fewer potential EMI sources and record baseline readings.
 - Introduce EMI Source: Place a known EMI source (e.g., a small DC motor) near the sensor and record the readings. You should observe an increase in noise.
 - Apply Shielding:
 - Shielded Cables: If using long I2C communication lines, replace them with shielded cables.
 - DIY Faraday Cage: Construct a small enclosure for the AMG8833 sensor using conductive material (e.g., copper foil tape on a small cardboard box). Ensure the shield is connected to a common ground.

- Post-Shielding Measurement: With the shield in place, repeat the measurement with the EMI source active.
- Analysis: Compare the readings with and without the shield to determine its effectiveness.

Condition	Standard Deviation (°C)
No Shield, EMI Source On	±1.5
With Shield, EMI Source On	±0.4

Step 3: Software Filtering

If hardware modifications do not sufficiently reduce noise, software filters can be applied to the sensor data.

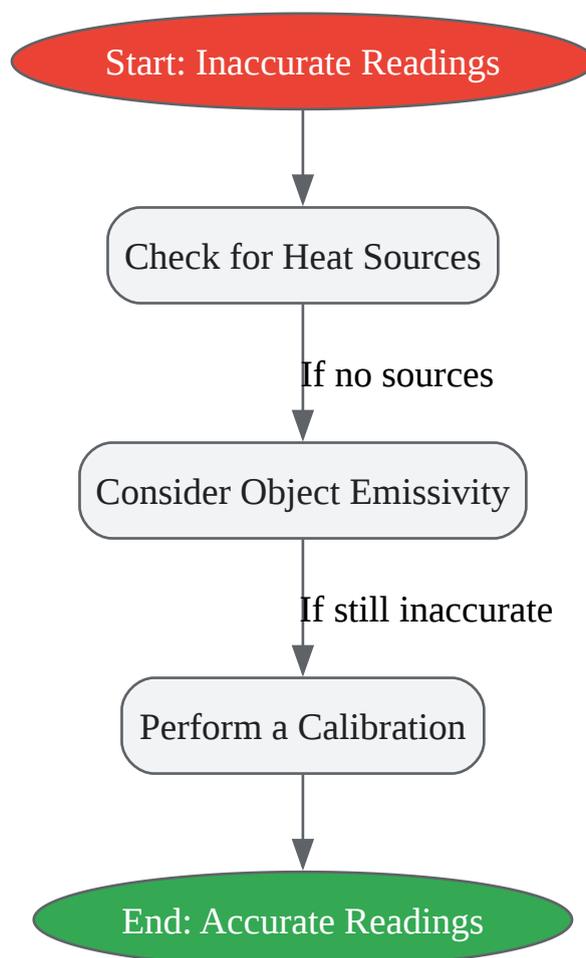
- Experimental Protocol:
 - Acquire Raw Data: Collect a series of temperature readings from the sensor.
 - Implement a Moving Average Filter:
 - The AMG8833 has a built-in moving average mode that can be enabled.[\[1\]](#) This mode calculates a twice-moving average for each pixel, which can reduce noise.[\[1\]](#)
 - Alternatively, you can implement a moving average filter in your code. A common approach is to average the last N readings for each pixel. Start with a window size (N) of 5.
 - Implement a Kalman Filter: For more advanced filtering, a Kalman filter can be used to estimate the true temperature based on a series of noisy measurements. Libraries for implementing Kalman filters are available for most programming environments.
 - Analysis: Compare the raw data with the data processed by the moving average and Kalman filters. The filtered data should exhibit less fluctuation.

Filter Type	Window Size (N)	Standard Deviation (°C)
No Filter	N/A	±0.5
Moving Average	5	±0.2
Kalman Filter	N/A	±0.1

Issue 2: Inaccurate Absolute Temperature Readings

If the sensor reports temperatures that are consistently off from a known reference temperature, consider the following.

Troubleshooting Logic



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Caption: Logic for troubleshooting inaccurate temperature readings.

- **Heat Sources:** Ensure there are no heat-generating components near the sensor that could affect its internal temperature and, consequently, its readings.[2]
- **Object Emissivity:** The AMG8833 assumes a certain emissivity for the objects it is measuring. Different materials emit thermal radiation at different efficiencies. For highly accurate measurements, you may need to apply a correction factor based on the emissivity of the material you are observing.
- **Calibration:** For applications requiring high accuracy, perform a single-point or two-point calibration.
 - **Single-Point Calibration:** Measure a stable object with a known temperature using a calibrated thermometer. Record the AMG8833 reading for the same object and determine the offset. This offset can then be applied to subsequent readings.
 - **Two-Point Calibration:** Perform the single-point calibration at two different, stable temperatures (e.g., a cold object and a warm object). This will allow you to correct for both offset and slope errors in the sensor's response.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of noise for the AMG8833 sensor?

A1: Common noise sources include:

- **Power Supply Noise:** Fluctuations in the supply voltage.
- **Electromagnetic Interference (EMI):** Interference from nearby motors, power lines, and other electronic devices.
- **Thermal Noise:** Inherent random fluctuations in the sensor's electronic components.
- **Self-Heating:** Heat generated by the sensor itself or nearby components can affect readings. [2]

Q2: How can I improve the stability of the power supply to the AMG8833?

A2: To improve power supply stability:

- Use a dedicated, low-noise voltage regulator for the sensor.
- Place a 0.1 μ F ceramic decoupling capacitor close to the sensor's VCC and GND pins.[3]
- For added stability, especially if the power lines are long, add a larger bulk capacitor (e.g., 10 μ F electrolytic) in parallel with the decoupling capacitor.
- Ensure your power supply can provide sufficient current for the sensor and the microcontroller.

Q3: What are the best practices for the physical layout of my AMG8833 circuit?

A3: Follow these PCB layout guidelines to minimize noise:

- **Short Traces:** Keep the connections between the microcontroller and the sensor as short as possible.
- **Ground Plane:** Use a solid ground plane on your PCB to provide a low-impedance return path for currents.
- **Component Placement:** Place decoupling capacitors as close as possible to the sensor's power pins. Avoid placing high-speed switching components near the sensor.
- **Separate Grounds:** If your design includes high-power components like motors, consider using separate ground planes for the analog (sensor) and digital/power sections, connecting them at a single point.

Q4: How does the built-in moving average filter of the AMG8833 work?

A4: The AMG8833 has an internal moving average mode. When enabled, the sensor performs a "twice moving average" on the pixel data. This means it averages consecutive readings to smooth out short-term fluctuations, which can reduce the noise per pixel.

Q5: When should I use a Kalman filter instead of a moving average filter?

A5: A moving average filter is simple to implement and effective for reducing random noise. However, it introduces a lag in the readings, which might not be suitable for applications requiring a fast response. A Kalman filter is a more complex but powerful alternative that can provide a more accurate estimate of the true temperature with less lag, especially in dynamic systems where the temperature is expected to change.

Q6: Can I use multiple AMG8833 sensors on the same I2C bus?

A6: Yes, it is possible to use two AMG8833 sensors on the same I2C bus. The AMG8833 has a selectable I2C address. By default, the address is 0x69. By connecting the ADO pin to ground, the address can be changed to 0x68, allowing two sensors to be addressed individually. For more than two sensors, an I2C multiplexer would be required.

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